N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S3/c1-32-19-7-4-8-20-22(19)26-24(34-20)28(16-18-6-2-3-12-25-18)23(29)17-10-13-27(14-11-17)35(30,31)21-9-5-15-33-21/h2-9,12,15,17H,10-11,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYNGYRQCVEIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes may involve:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Formation of the pyridine ring: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Formation of the piperidine ring: Piperidine rings are often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions.
Coupling reactions: The different heterocyclic rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry, automated synthesis, and rigorous purification processes like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro groups or double bonds within the heterocycles.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Carboxamides with Varied Sulfonyl Groups
The sulfonyl group significantly impacts bioactivity and physicochemical properties:
†Calculated based on and analogous structures.
The thiophene-2-sulfonyl group in the target compound offers a balance between solubility and metabolic resistance compared to bulkier or more lipophilic sulfonyl substituents .
Benzothiazole-Containing Derivatives
Benzothiazole derivatives are explored for antimicrobial and kinase inhibitory activity:
- N-(4-Biphenyl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide (): Lacks the piperidine core but shares the benzothiazole-pyridine motif. Shows moderate antibacterial activity (MIC = 8 µg/mL against S. aureus) but poor solubility due to biphenyl substitution .
- 4-Methoxy-7-methylbenzothiazole analog (): The 7-methyl group increases hydrophobicity, reducing aqueous solubility by ~30% compared to the target compound’s 4-methoxy substitution .
The 4-methoxy group in the target compound likely improves pharmacokinetic profiles by avoiding excessive lipophilicity.
Pyridine/Pyridinylmethyl Substituents
- N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide (): Simplifies the structure by replacing the piperidine-carboxamide with a thiophene-carboxamide. Exhibits IC₅₀ = 1.2 µM against E. coli DNA gyrase but lacks selectivity .
- Preliminary docking studies suggest stronger hydrogen bonding with kinase targets (ΔG = -9.8 kcal/mol) .
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates various functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S2 |
| Molecular Weight | 396.52 g/mol |
| LogP | 2.23 |
| Polar Surface Area | 60.46 Ų |
| Hydrogen Bond Acceptors | 7 |
The presence of the benzothiazole and pyridinylmethyl moieties suggests potential interactions with biological targets, enhancing its therapeutic prospects.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of Mycobacterium tuberculosis and other pathogens. The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| N-(4-methoxy-1,3-benzothiazol-2-yl)-N-pyridin-2-ylacetamide | 6.25 | Mycobacterium tuberculosis |
| N-(4-methoxyphenyl)-N-[pyridin-3-yl]acetamide | 10 | Staphylococcus aureus |
| N-(4-chlorophenyl)-N-(benzothiazol)acetamide | 5 | Escherichia coli |
These findings suggest that the compound may possess similar or enhanced antimicrobial properties due to its unique structure.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity on human cell lines (e.g., HEK-293) have shown that many benzothiazole derivatives are non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development.
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating derivatives of this compound for their biological activities:
- Study on Anti-Tubercular Agents : A series of novel substituted benzothiazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant anti-tubercular activity .
- Enzyme Inhibition Studies : Compounds with piperidine moieties have been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Cytotoxicity Evaluation : In a study involving multiple cancer cell lines, certain derivatives displayed IC50 values lower than those of standard treatments, indicating potential as anti-cancer agents .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?
The synthesis involves three main stages: (1) Formation of the benzothiazole core via oxidative condensation of 4-methoxy-2-aminothiophenol with a carbonyl source. (2) Introduction of the piperidine-carboxamide moiety through a coupling reaction using 1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid activated with HATU/DMAP. (3) N-alkylation with (pyridin-2-yl)methyl bromide. Critical conditions include anhydrous solvents (e.g., DMF), low temperatures (0–5°C) during sulfonylation, and purification via silica gel chromatography (ethyl acetate/hexane gradient) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods) resolves aromatic protons from the benzothiazole and pyridine moieties, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity (>95%) is validated via reverse-phase HPLC using a C18 column (acetonitrile/water mobile phase). Infrared (IR) spectroscopy identifies key functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) .
Q. How can computational modeling predict the compound’s physicochemical properties?
Tools like Schrödinger’s QikProp or SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility. Molecular docking (AutoDock Vina) assesses binding affinity to targets like kinase domains, guided by the compound’s sulfonyl and heteroaromatic groups. These models prioritize analogs with optimal drug-likeness (e.g., Lipinski’s Rule of Five compliance) .
Advanced Research Questions
Q. What strategies optimize reaction yields in the sulfonylation step of the piperidine ring?
Yield optimization requires: (a) Pre-activation of thiophene-2-sulfonyl chloride with TEA to scavenge HCl. (b) Slow addition of sulfonyl chloride to the piperidine intermediate at 0°C to minimize side reactions. (c) Use of a polar aprotic solvent (e.g., dichloromethane) to stabilize intermediates. Yields improve from ~60% to >85% under these conditions .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Systematic SAR studies reveal:
- Thiophene sulfonyl → Benzene sulfonyl : Reduces kinase inhibition (IC50 increases from 12 nM to 150 nM) due to decreased π-π stacking.
- 4-Methoxy benzothiazole → 6-Chloro benzothiazole : Enhances metabolic stability (t₁/₂ from 2.1 h to 5.3 h in microsomes) but reduces solubility. Data contradictions between studies often stem from assay variability (e.g., ATP concentration in kinase assays) or impurity artifacts .
Q. What experimental approaches validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirms target binding by measuring protein stability shifts upon compound treatment.
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by activity restoration in compound-treated cells.
- Fluorescence Polarization : Quantifies displacement of a fluorescent probe in competitive binding assays .
Methodological Challenges
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Use co-solvents like DMSO (≤0.1% final concentration) with surfactants (e.g., 0.01% Tween-80).
- Prepare stock solutions in 1:1 DMSO/PEG-400 for improved dispersion.
- Modify the compound via carboxylate salt formation (e.g., sodium or hydrochloride salts) .
Q. What protocols ensure reproducibility in biological activity assays?
- Standardize cell passage number (e.g., ≤20 passages) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂).
- Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls.
- Validate assay readouts with orthogonal methods (e.g., Western blotting alongside luminescence assays) .
Data Interpretation
Q. How should conflicting cytotoxicity data between cancer cell lines be resolved?
Contradictions may arise from genetic heterogeneity (e.g., TP53 status) or off-target effects. Mitigation strategies:
- Profile activity across a panel of 20+ cell lines (e.g., NCI-60).
- Perform transcriptomic profiling (RNA-seq) to identify resistance markers.
- Validate specificity using isogenic cell lines (e.g., CRISPR-edited for the target gene) .
Q. What statistical methods are recommended for analyzing dose-response relationships?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
